molecular formula C11H16N2O2 B15183535 Urea, N-(3-ethoxyphenyl)-N-ethyl- CAS No. 642462-74-6

Urea, N-(3-ethoxyphenyl)-N-ethyl-

Cat. No.: B15183535
CAS No.: 642462-74-6
M. Wt: 208.26 g/mol
InChI Key: YZGHKIVQDWBQBJ-UHFFFAOYSA-N
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Description

Ethyl-m-phenetylurea is a chemical compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-m-phenetylurea can be synthesized through the nucleophilic addition of ethylamine to m-phenetyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions involve maintaining a mild temperature and using potassium isocyanate as a reagent .

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including ethyl-m-phenetylurea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are favored for their efficiency and scalability, although they may require careful handling of reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl-m-phenetylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas and amine derivatives, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of ethyl-m-phenetylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Ethyl-m-phenetylurea can be compared with other N-substituted ureas, such as:

Ethyl-m-phenetylurea stands out due to its unique ethyl and phenetyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

642462-74-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-1-ethylurea

InChI

InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-6-5-7-10(8-9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14)

InChI Key

YZGHKIVQDWBQBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)OCC)C(=O)N

Origin of Product

United States

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